molecular formula C21H24N4O B7535130 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone

Número de catálogo B7535130
Peso molecular: 348.4 g/mol
Clave InChI: TXARLPNMGYRMFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. BI-2536 has been shown to inhibit the activity of polo-like kinase 1 (PLK1), a protein that is essential for cell division and proliferation.

Mecanismo De Acción

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone inhibits the activity of PLK1 by binding to its ATP-binding site, which prevents the protein from phosphorylating its downstream targets. This leads to cell cycle arrest and apoptosis. In addition, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been shown to induce mitotic spindle defects, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This suggests that 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone may have potential as an anti-angiogenic agent. 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has also been shown to inhibit the growth of malaria parasites, which suggests that it may have potential as an anti-malarial drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well-characterized. However, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain assays.

Direcciones Futuras

There are several future directions for the study of 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone. One area of research is the development of more potent and selective PLK1 inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone treatment. In addition, the combination of 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone with other anti-cancer drugs is an area of active research. Finally, the potential use of 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone as an anti-angiogenic and anti-malarial agent is an area that warrants further investigation.
Conclusion
In conclusion, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. Its mechanism of action is well-characterized, and it has been shown to be effective against a variety of cancer cell lines. 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, including the development of more potent and selective PLK1 inhibitors and the identification of biomarkers that can predict the response to 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone treatment.

Métodos De Síntesis

The synthesis of 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone involves several steps, including the reaction of 2-aminobenzimidazole with 2-(chloromethyl)indole, followed by the reaction with butylamine and ethyl chloroformate. The final product is obtained through purification and isolation using column chromatography. The synthesis method has been described in detail in several scientific publications.

Aplicaciones Científicas De Investigación

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been extensively studied for its potential use as an anti-cancer drug. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone has been shown to be effective in combination with other anti-cancer drugs, such as paclitaxel and gemcitabine.

Propiedades

IUPAC Name

2-[2-(butylamino)benzimidazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-2-3-13-22-21-23-17-9-5-7-11-19(17)25(21)15-20(26)24-14-12-16-8-4-6-10-18(16)24/h4-11H,2-3,12-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARLPNMGYRMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.